molecular formula C12H20ClN B3059635 N-(4-Ethylbenzyl)-1-propanamine hydrochloride CAS No. 1049678-00-3

N-(4-Ethylbenzyl)-1-propanamine hydrochloride

Cat. No.: B3059635
CAS No.: 1049678-00-3
M. Wt: 213.75 g/mol
InChI Key: DSAYLJUUTYURTG-UHFFFAOYSA-N
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Description

N-(4-Ethylbenzyl)-1-propanamine hydrochloride is a secondary amine hydrochloride salt with the molecular formula C₁₂H₁₉N·HCl and a molecular weight of 214 g/mol . The compound features a 4-ethylbenzyl group attached to the nitrogen of 1-propanamine, resulting in a LogP value of 3.60, indicative of moderate lipophilicity . It is supplied as a solid with 95% purity and is stereochemically achiral, making it suitable for applications requiring non-chiral intermediates. The presence of five rotatable bonds suggests moderate conformational flexibility, which may influence its interactions in pharmacological or synthetic contexts .

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-3-9-13-10-12-7-5-11(4-2)6-8-12;/h5-8,13H,3-4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAYLJUUTYURTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049678-00-3
Record name Benzenemethanamine, 4-ethyl-N-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049678-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylbenzyl)-1-propanamine hydrochloride can be achieved through several methods. One common approach involves the alkylation of 4-ethylbenzyl chloride with 1-propanamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, purification steps such as crystallization or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylbenzyl)-1-propanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of N-(4-Ethylbenzyl)-1-propanamine hydrochloride can be achieved through several methods, with one common approach involving the alkylation of 4-ethylbenzyl chloride with 1-propanamine. This reaction generally occurs in the presence of a base such as sodium hydroxide and is conducted in organic solvents like toluene or dichloromethane under reflux conditions. The resulting amine is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production

In industrial settings, continuous flow processes are often employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature and pressure, leading to high-purity products. Purification steps like crystallization are also utilized to obtain the final product in its pure form.

Types of Reactions

This compound can undergo various chemical reactions:

  • Oxidation : The amine group can be oxidized to form imines or nitriles.
  • Reduction : The compound can be reduced to yield secondary or tertiary amines.
  • Substitution : The benzyl group is capable of undergoing electrophilic aromatic substitution reactions.

Common Reagents

  • Oxidation : Potassium permanganate or chromium trioxide.
  • Reduction : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
  • Substitution : Electrophiles like bromine or nitronium ions in the presence of Lewis acids.

Chemistry

This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse synthetic pathways that can lead to the formation of complex molecules.

Biology

Research has indicated potential biological activities associated with this compound, including antimicrobial and antifungal properties. Studies have explored its interactions with biological systems, particularly its effects on neurotransmitter pathways, which may inform future therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a precursor in drug synthesis, particularly for compounds targeting specific biological pathways.

Industry

The compound is utilized in the production of specialty chemicals and as a reagent in various chemical reactions. Its unique properties make it valuable for developing novel materials and formulations.

Mechanism of Action

The mechanism of action of N-(4-Ethylbenzyl)-1-propanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. Additionally, the benzyl group can interact with hydrophobic regions of proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent groups, chain length, or electronic properties.

Structural and Physicochemical Properties

Table 1: Comparative Analysis of N-(4-Ethylbenzyl)-1-propanamine Hydrochloride and Analogs
Compound Name Substituent (Position) Amine Chain Molecular Weight (g/mol) LogP Purity Key Differences Reference
N-(4-Ethylbenzyl)-1-propanamine HCl 4-Ethyl Propanamine 214 3.60 95% Baseline for comparison
N-Ethyl-1-(4-methoxyphenyl)-2-propanamine HCl 4-Methoxy Propanamine ~229.5* N/A N/A Polar methoxy group; higher MW
N-(4-Fluorobenzyl)-1-propanamine HCl 4-Fluoro Propanamine ~198.5* N/A N/A Electron-withdrawing fluorine
N-(4-Ethoxybenzyl)-1-propanamine HCl 4-Ethoxy Propanamine ~245.5* N/A N/A Bulky ethoxy group; higher MW
N-(4-Ethylbenzyl)ethanamine HCl 4-Ethyl Ethanamine ~194.5* N/A N/A Shorter chain; lower MW
Key Observations:

Substituent Effects: The 4-ethyl group in the main compound provides balanced hydrophobicity (LogP 3.60), whereas the 4-methoxy analog () introduces polarity, likely reducing LogP. The 4-ethoxy group () increases steric bulk and hydrophobicity compared to ethyl.

Amine Chain Length :

  • Replacing propanamine with ethanamine () reduces molecular weight (~194.5 vs. 214) and may alter bioavailability or metabolic stability.

The main compound’s five rotatable bonds (vs. fewer in rigid analogs) may enhance adaptability in molecular recognition .

Purity and Commercial Availability

  • The main compound is available at 95% purity (), while analogs like Ethyl 4-ANPP HCl () are supplied at ≥98% purity for forensic and research use. Higher purity grades are critical for regulatory compliance in pharmaceuticals .

Biological Activity

N-(4-Ethylbenzyl)-1-propanamine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethylbenzyl moiety attached to a propanamine backbone. This structural configuration influences its reactivity and biological activity, distinguishing it from other similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Amine Group Interactions : The amine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their function.
  • Hydrophobic Interactions : The benzyl group facilitates interactions with hydrophobic regions of proteins or enzymes, potentially modulating their activity.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial and antifungal properties. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Antidepressant Effects

Emerging studies suggest that this compound may possess antidepressant-like effects. It has been associated with selective serotonin reuptake inhibition (SSRI) activity in animal models, indicating a mechanism similar to established antidepressant medications. However, further research is required to validate these findings in clinical settings.

Research Findings and Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Study BAntidepressant ActivityShowed SSRI activity in mice; further studies needed in larger models.
Study CMechanism ExplorationIdentified interactions with serotonin receptors and potential modulation of neurotransmitter levels.

Applications in Medicine and Industry

This compound is being explored for various applications:

  • Medicinal Chemistry : Investigated as a lead compound for developing new therapeutic agents targeting microbial infections and mood disorders.
  • Chemical Synthesis : Utilized as an intermediate in synthesizing more complex organic compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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